![molecular formula C14H12BrClN4O3 B2990771 5-bromo-6-chloro-N-{2-[(2-nitrophenyl)amino]ethyl}pyridine-3-carboxamide CAS No. 2094322-38-8](/img/structure/B2990771.png)
5-bromo-6-chloro-N-{2-[(2-nitrophenyl)amino]ethyl}pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the pyridine ring, followed by various substitution reactions to introduce the bromo, chloro, and carboxamide groups. The 2-nitrophenylaminoethyl group would likely be introduced in the final step. The exact synthesis pathway would depend on the available starting materials and the specific conditions required for each reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The pyridine ring would contribute to the aromaticity of the molecule, while the bromo and chloro groups would be electron-withdrawing, making the ring less electron-rich. The carboxamide group would likely participate in hydrogen bonding, and the nitro group on the phenyl ring would contribute to the overall polarity of the molecule .Chemical Reactions Analysis
This compound could potentially undergo a variety of chemical reactions, depending on the conditions. The bromo and chloro groups could be replaced in nucleophilic substitution reactions, and the carboxamide group could undergo hydrolysis under acidic or basic conditions. The nitro group on the phenyl ring could be reduced to an amino group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. It’s likely to be a solid at room temperature, given its complex structure. The presence of polar groups like carboxamide and nitro would make it somewhat polar, so it might have some solubility in polar solvents like water. Its exact melting point, boiling point, and other physical properties would need to be determined experimentally .Mécanisme D'action
Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it’s intended to be a drug, its mechanism of action would depend on the specific biological target it interacts with. The presence of multiple functional groups means it could potentially interact with a variety of biological targets .
Orientations Futures
The future research directions for this compound would depend on its intended use. If it’s a potential drug, further studies would be needed to evaluate its efficacy, toxicity, and pharmacokinetics. If it’s a potential material for industrial use, studies would be needed to evaluate its stability, reactivity, and other relevant properties .
Propriétés
IUPAC Name |
5-bromo-6-chloro-N-[2-(2-nitroanilino)ethyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrClN4O3/c15-10-7-9(8-19-13(10)16)14(21)18-6-5-17-11-3-1-2-4-12(11)20(22)23/h1-4,7-8,17H,5-6H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNQRBUWRXYYJDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NCCNC(=O)C2=CC(=C(N=C2)Cl)Br)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

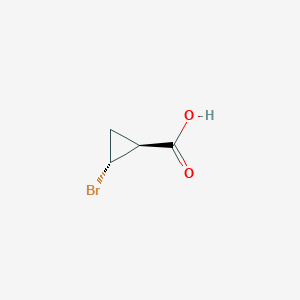
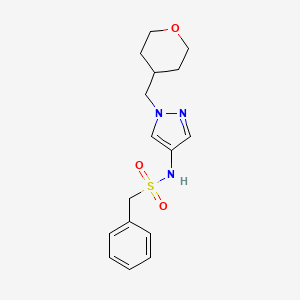
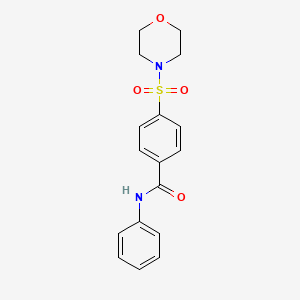

![6-Cyclopropyl-2-[2-(thieno[3,2-d]pyrimidin-4-ylamino)ethyl]pyridazin-3-one](/img/structure/B2990696.png)
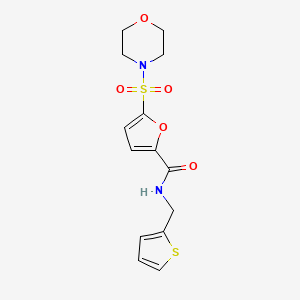
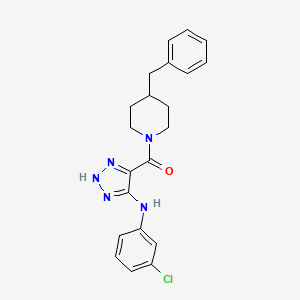
![2,3-dimethoxy-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]benzamide](/img/structure/B2990701.png)
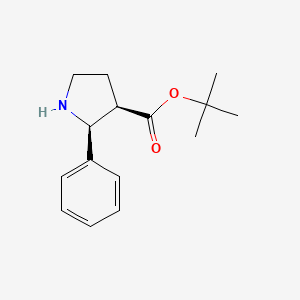
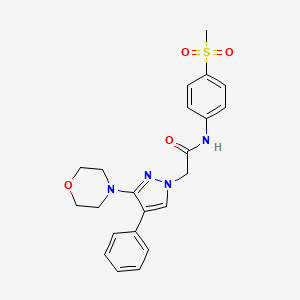
![Tert-butyl 5-amino-4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-triene-12-carboxylate](/img/structure/B2990704.png)
![Methyl 3-hydroxy-2-[5-(methoxycarbonyl)-1-benzofuran-3-YL]-1-benzofuran-5-carboxylate](/img/structure/B2990705.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acrylamide](/img/structure/B2990708.png)
![Ethyl 9-bromo-2-(2-hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2990709.png)